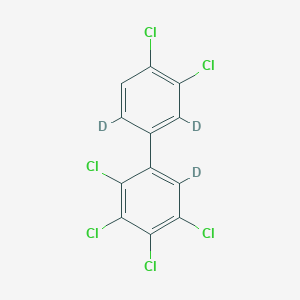![molecular formula C19H16O B15295499 1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene is an organic compound with the molecular formula C19H16O. It is a derivative of naphthalene, where a 3-methoxyphenyl group is attached to the naphthalene ring via an ethenyl linkage. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxyphenyl)ethenyl]naphthalene typically involves the reaction of 3-methoxybenzaldehyde with naphthalene in the presence of a base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 1-[2-(3-Methoxyphenyl)ethenyl]naphthoic acid.
Reduction: Formation of 1-[2-(3-Methoxyphenyl)ethyl]naphthalene.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Methoxyphenyl)ethenyl]naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene can be compared with other similar compounds, such as:
- 1-[2-(2-Methoxyphenyl)ethenyl]naphthalene
- 1-[2-(4-Methoxyphenyl)ethenyl]naphthalene
- 1-[2-(3-Methylphenyl)ethenyl]naphthalene
These compounds share similar structures but differ in the position or type of substituent on the phenyl ring. The unique properties of this compound arise from the specific placement of the methoxy group, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C19H16O |
|---|---|
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-[(E)-2-(3-methoxyphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16O/c1-20-18-10-4-6-15(14-18)12-13-17-9-5-8-16-7-2-3-11-19(16)17/h2-14H,1H3/b13-12+ |
Clave InChI |
ILLLWKLPGYTKRF-OUKQBFOZSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
COC1=CC=CC(=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



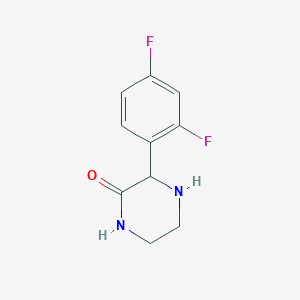
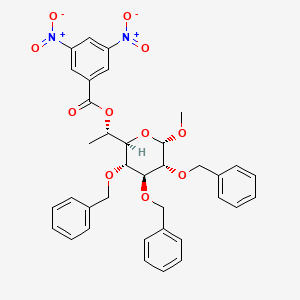
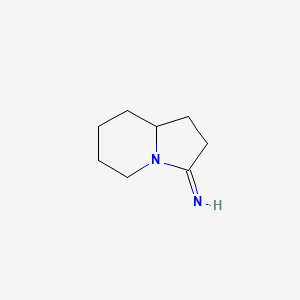
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
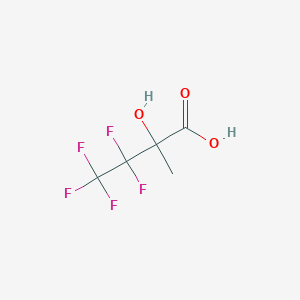
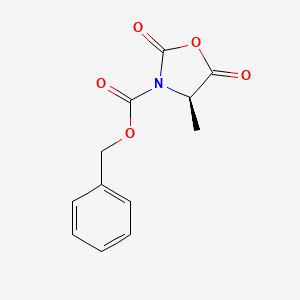
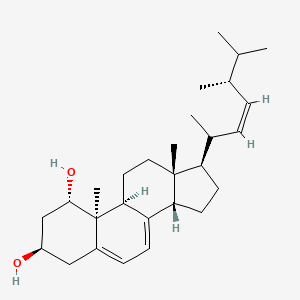
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
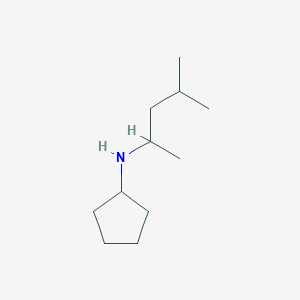
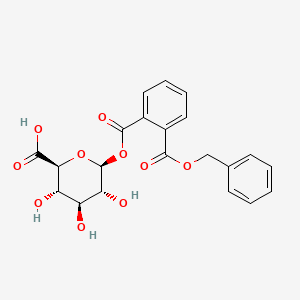
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
